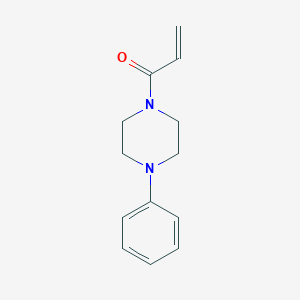

N-Acryloyl-N'-phenylpiperazine

Overview

Description

N-Acryloyl-N’-phenylpiperazine is a chemical compound with the molecular formula C13H16N2O. It is known for its unique structure, which includes an acryloyl group attached to a phenylpiperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acryloyl-N’-phenylpiperazine can be synthesized through a reaction between acryloyl chloride and N-phenylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N-Acryloyl-N’-phenylpiperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-Acryloyl-N’-phenylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of N-phenylpiperazine derivatives.

Substitution: Formation of substituted acryloyl derivatives.

Scientific Research Applications

N-Acryloyl-N’-phenylpiperazine has several scientific research applications:

Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Biomedical Research: This compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and ability to form hydrogels.

Material Science: It is used in the development of advanced materials with unique properties, such as responsive surfaces and coatings.

Mechanism of Action

The mechanism of action of N-Acryloyl-N’-phenylpiperazine involves its ability to undergo polymerization and form cross-linked networks. This property is utilized in the development of hydrogels and other polymeric materials. The molecular targets and pathways involved in its action are primarily related to its interaction with other monomers and cross-linking agents, leading to the formation of stable polymeric structures .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl-N’-phenylpiperazine

- N-Benzyl-N’-phenylpiperazine

- N-Acryloyl-N’-methylpiperazine

Uniqueness

N-Acryloyl-N’-phenylpiperazine is unique due to its specific combination of an acryloyl group and a phenylpiperazine moiety. This structure imparts distinct properties, such as enhanced reactivity in polymerization reactions and improved biocompatibility, making it suitable for specialized applications in polymer chemistry and biomedical research .

Biological Activity

N-Acryloyl-N'-phenylpiperazine (NAPP) has gained attention in the field of biomedical research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, focusing on genotoxicity, antiproliferative effects, and its role as a redox activator in polymerization processes.

This compound is synthesized through the reaction of phenylpiperazine with acryloyl chloride. This compound belongs to a class of acrylic derivatives that have been explored for their ability to promote redox reactions, making them valuable in polymer chemistry, particularly for biomedical applications such as drug delivery systems and tissue engineering scaffolds .

Genotoxicity Assessment

A significant aspect of NAPP's biological activity is its genotoxic potential. A study evaluated various genotoxicity endpoints, including:

- Gene Mutation : Assessed using the Salmonella test.

- Chromosomal Alterations : Evaluated through micronucleus tests in Chinese hamster V79 cells.

- DNA Damage : Investigated using alkaline DNA elution techniques in both V79 cells and mouse liver tissues.

The results indicated that while NAPP exhibited some mutagenic effects, it did not demonstrate significant carcinogenic potential under the tested conditions. These findings suggest a need for further investigation into its safety profile for biomedical applications .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of NAPP against various cancer cell lines. Notably, derivatives of NAPP have shown promising results in inhibiting the growth of pancreatic carcinoma cells (MiaPaCa-2 and Panc-1). The following table summarizes the antiproliferative activity of selected N-acryloyl compounds derived from piperazines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| NAPP | MiaPaCa-2 | 15 | Induction of apoptosis |

| NAPP | Panc-1 | 20 | Inhibition of cell cycle progression |

| 2c | MiaPaCa-2 | 10 | Inhibition of deubiquitinases (DUBs) |

| 2d | Panc-1 | 12 | Enhanced reactive oxygen species production |

These compounds exhibited lower IC50 values than traditional chemotherapeutics, indicating their potential as effective anticancer agents .

The biological activity of NAPP and its derivatives can be attributed to several mechanisms:

- Redox Activation : NAPP acts as a redox promoter, facilitating polymerization processes that enhance the mechanical properties of biomaterials used in medical applications.

- Anticancer Activity : The antiproliferative effects are likely mediated through apoptosis induction and cell cycle arrest mechanisms. The compounds interact with cellular pathways involved in cancer progression, leading to reduced viability in malignant cells .

Case Studies and Applications

Several case studies have demonstrated the practical applications of NAPP in biomedical contexts:

- Wound Healing : NAPP has been explored for its ability to accelerate wound healing by promoting vascularization in damaged tissues. Its application in hydrogels has shown enhanced healing rates in preclinical models.

- Cancer Therapy : Research indicates that NAPP derivatives can be developed into targeted therapies for specific cancers, particularly those resistant to conventional treatments. The ability to inhibit P-glycoprotein (P-gp) suggests potential use as a chemosensitizer .

- Polymerization Accelerators : As a redox activator, NAPP is utilized in the synthesis of acrylic resins for dental materials and other biomedical devices, enhancing their durability and biocompatibility .

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-13(16)15-10-8-14(9-11-15)12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLXKNKGQYNPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156150 | |

| Record name | N-Acryloyl-N'-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129401-88-3 | |

| Record name | 1-(4-Phenyl-1-piperazinyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129401-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acryloyl-N'-phenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129401883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acryloyl-N'-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acryloyl-N′-phenylpiperazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL7KCZ5TX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.